SargentodosideB
Description
Contextualization of Sargentodoside B as a Specialized Metabolite
Sargentodoside B is classified as a specialized metabolite. nih.govfrontiersin.org These compounds are typically produced by organisms in response to specific environmental cues or during particular developmental stages. frontiersin.org Specialized metabolites, such as Sargentodoside B, are part of a diverse array of organic compounds synthesized by living organisms. wou.edu In plants, these metabolites play crucial roles in defense against pathogens and herbivores, as well as in responding to abiotic stresses like drought and UV radiation. frontiersin.org Sargentodoside B belongs to the broad class of phenolic glycosides, compounds characterized by a phenol (B47542) group linked to a sugar moiety.
Biogeographical Origin and Botanical Sources of Sargentodoside B
Sargentodoside B is primarily isolated from the plant Sargentodoxa cuneata (Oliv.) Rehd. Et Wils, which belongs to the Lardizabalaceae family. mdpi.comresearchgate.net This plant is geographically distributed across southern, eastern, central, and southwestern China. mdpi.com The stems of S. cuneata are utilized in traditional Chinese medicine. mdpi.comresearchgate.net The isolation of Sargentodoside B, along with its related compounds, is typically achieved through extraction of the plant material with 60% ethanol (B145695). researchgate.netrsc.org Further purification is conducted using various chromatographic techniques.
Chemical investigations of Sargentodoxa cuneata have led to the identification of a series of structurally related compounds that are co-isolated with Sargentodoside B.
A group of five new phenolic glycosides, designated as Sargentodosides A, B, C, D, and E, were isolated from the ethanolic extract of Sargentodoxa cuneata. mdpi.comsemanticscholar.org The structures of these compounds, including their absolute configurations, were determined through spectroscopic analysis and electronic circular dichroism experiments. researchgate.net These phenolic compounds have been noted for their anti-staphylococcal and cytotoxic activities. niscpr.res.in
In addition to the Sargentodoside series, two dihydronaphthalene lignans (B1203133), named Sargentodognan F and Sargentodognan G, have been isolated from S. cuneata. mdpi.comrsc.org These compounds, which bear tyramine (B21549) moieties, were also found in the 60% ethanol extract of the plant. rsc.orgrsc.org
A comparative structural analysis reveals similarities between the sargentodosides and other phenolic glycosides. For instance, Oddioside A, a phenolic glycoside isolated from the fruits of Morus alba, shares a close structural resemblance to Sargentodoside E. nih.govresearchgate.netresearchgate.net The primary difference is the presence of an additional α-L-rhamnose unit at the Glc-6'' position in Oddioside A. nih.govresearchgate.net This highlights the structural variations that can occur within this class of natural products, often involving differences in glycosylation patterns on a common aglycone core.
Data Tables
Table 1: Compounds Isolated from Sargentodoxa cuneata
| Compound Name | Compound Class | Reference |
|---|---|---|
| Sargentodoside A | Phenolic Glycoside | mdpi.comrsc.org |
| Sargentodoside B | Phenolic Glycoside | mdpi.com |
| Sargentodoside C | Phenolic Glycoside | mdpi.comrsc.org |
| Sargentodoside D | Phenolic Glycoside | mdpi.com |
| Sargentodoside E | Phenolic Glycoside | mdpi.comnih.gov |
| Sargentodognan F | Dihydronaphthalene Lignan (B3055560) | mdpi.comrsc.org |
Table 2: List of Compound Names
| Compound Name |
|---|
| Sargentodoside A |
| Sargentodoside B |
| Sargentodoside C |
| Sargentodoside D |
| Sargentodoside E |
| Sargentodognan F |
| Sargentodognan G |
| Oddioside A |
| Tyramine |
Structure
3D Structure
Properties
Molecular Formula |
C26H34O11 |
|---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(6R,7R,8S)-8-(3,4-dimethoxyphenyl)-3-hydroxy-6,7-bis(hydroxymethyl)-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O11/c1-34-18-4-3-12(7-20(18)35-2)22-15-8-19(17(30)6-13(15)5-14(9-27)16(22)10-28)36-26-25(33)24(32)23(31)21(11-29)37-26/h3-4,6-8,14,16,21-33H,5,9-11H2,1-2H3/t14-,16-,21+,22-,23+,24-,25+,26+/m0/s1 |
InChI Key |
DECMJXFDJXTUNS-QBCFYRCNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@H]([C@@H](CC3=CC(=C(C=C23)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)CO)CO)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C(CC3=CC(=C(C=C23)OC4C(C(C(C(O4)CO)O)O)O)O)CO)CO)OC |
Origin of Product |
United States |
Advanced Methodologies for the Physicochemical Characterization and Quantitative Analysis of Sargentodoside B
Isolation and Purification Protocols
The initial step in the comprehensive analysis of Sargentodoside B involves its meticulous isolation and purification from its natural source, Sargentodoxa cuneata. This process necessitates a combination of advanced extraction and chromatographic techniques to ensure the attainment of a highly purified compound, free from other structurally related phytochemicals.
Advanced Solvent Extraction Methodologies
One common approach involves the use of ethanol (B145695) as the extraction solvent. Studies have reported the utilization of 95% (v/v) ethanol for extraction under reflux conditions. This method leverages the polarity of ethanol to efficiently dissolve Sargentodoside B and other related phenolic glycosides. The powdered plant material is typically subjected to multiple extraction cycles to maximize the recovery of the target compound.
Another reported methodology employs a 60% ethanol solution for the extraction of a range of phenolic compounds, including sargentodosides. The choice of ethanol concentration can be optimized to enhance the selectivity of the extraction process, favoring the isolation of specific classes of compounds. Following extraction, the resulting solution is typically filtered and concentrated under reduced pressure to yield a crude extract, which then undergoes further purification.
Chromatographic Separation Strategies for Complex Mixtures
Following solvent extraction, the crude extract contains a complex mixture of phytochemicals. Therefore, sophisticated chromatographic techniques are indispensable for the separation and purification of Sargentodoside B.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purification of Sargentodoside B. While a specific HPLC method solely for Sargentodoside B is not extensively detailed in the available literature, methods for the simultaneous determination of multiple active ingredients in Sargentodoxa cuneata provide valuable insights into the chromatographic conditions that can be adapted for its analysis.
A study detailing the simultaneous quantification of four active compounds in Sargentodoxa cuneata utilized a C18 column with a gradient elution program. nih.gov The mobile phase consisted of acetonitrile and an aqueous solution of 0.2% formic acid. nih.gov This method, coupled with an evaporative light scattering detector (ELSD), demonstrates the utility of reversed-phase chromatography for separating phenolic glycosides. nih.gov The parameters from this study can serve as a foundation for developing a validated HPLC method for the quantitative analysis of Sargentodoside B.
Table 1: Illustrative HPLC Parameters for the Analysis of Compounds in Sargentodoxa cuneata
| Parameter | Condition |
|---|---|
| Column | C18 |
| Mobile Phase | Acetonitrile and 0.2% formic acid in water (gradient) |
| Flow Rate | 0.9 mL/min nih.gov |
| Detection | Evaporative Light Scattering Detector (ELSD) nih.gov |
It is important to note that for quantitative purposes, the development of a specific and validated HPLC method for Sargentodoside B would be necessary, including the determination of linearity, precision, accuracy, and limits of detection and quantification. nih.gov
While HPLC is a primary tool, other chromatographic and electrophoretic techniques can also be employed in the analysis of Sargentodoside B and related compounds.
Thin-Layer Chromatography (TLC): High-Performance Thin-Layer Chromatography (HPTLC) has been successfully applied for the quantification of sennosides, which are structurally similar to sargentodosides. For instance, an HPTLC densitometric method for the analysis of Sennoside B has been developed using a mobile phase of n-propanol, ethyl acetate, water, and glacial acetic acid. bas.bg This suggests that HPTLC could be a viable, rapid, and cost-effective technique for the preliminary analysis and fingerprinting of extracts containing Sargentodoside B.
Gas Chromatography (GC): Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. thermofisher.com However, due to the high molecular weight and polar nature of glycosides like Sargentodoside B, they are generally not amenable to direct GC analysis without derivatization. ub.edu The high temperatures used in the GC injection port can lead to the thermal degradation of such molecules. wikipedia.org Therefore, GC is not a standard method for the direct analysis of Sargentodoside B.
Capillary Electrophoresis (CE): Capillary electrophoresis offers high separation efficiency and is well-suited for the analysis of polar compounds like peptides and glycosides. nih.govwikipedia.org CE separates analytes based on their charge-to-size ratio in an electric field. wikipedia.org This technique has the potential for the analysis of Sargentodoside B, offering an alternative to HPLC with different separation principles. nih.gov However, specific applications of CE for the analysis of Sargentodoside B have not been widely reported.
Spectroscopic and Spectrometric Elucidation of Sargentodoside B Molecular Architecture
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the structural elucidation of organic molecules, including complex natural products like Sargentodoside B. uobasrah.edu.iq Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the complete chemical structure can be determined.
1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in the molecule. uobasrah.edu.iq The chemical shifts (δ) of the signals in these spectra offer insights into the electronic environment of each nucleus. modgraph.co.uk
2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms. COSY spectra reveal proton-proton couplings, while HSQC and HMBC spectra show correlations between protons and carbons, both one-bond and long-range, respectively. This information allows for the piecing together of the molecular fragments to build the complete structure of Sargentodoside B.
High-Resolution Mass Spectrometry (HRMS), including HRESIMS
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound with extremely high accuracy. nih.gov Electrospray Ionization (ESI) is a soft ionization method that allows large, non-volatile molecules like Sargentodoside B to be ionized directly from a solution into the gas phase with minimal fragmentation. nih.govnd.edu
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement, which is used to calculate the precise elemental formula of the molecule. For Sargentodoside B, HRESIMS analysis in negative ion mode detected a quasi-molecular ion [M-H]⁻. This experimental mass is then compared to the calculated mass for the proposed molecular formula, with a very small mass error (typically <5 ppm) confirming the elemental composition.
Table: HRESIMS Data for Sargentodoside B
| Ion Mode | Observed m/z | Calculated m/z | Deduced Formula |
| Negative | 651.2298 | 651.2293 | C₃₀H₄₀O₁₅ |
Data sourced from doctoral thesis research on the chemical constituents of Sargentodoxa cuneata.
Integrated Spectroscopic Approaches for Comprehensive Characterization
The definitive structural elucidation of a complex natural product like Sargentodoside B is rarely achieved with a single technique. Instead, an integrated approach combining data from multiple spectroscopic methods is required. The process begins with HRMS to establish the molecular formula. Subsequently, 1D and 2D NMR experiments are used to piece together the molecular structure atom by atom. The combination of COSY, HSQC, and HMBC data allows for the assembly of individual spin systems and the connection of these fragments into the complete aglycone and sugar moieties. The stereochemistry is then often determined using NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which identify protons that are close in space. This comprehensive analytical workflow ensures an unambiguous and complete characterization of the molecule's constitution and configuration. springernature.comresearchgate.netuab.edu
Quantitative Analytical Procedures and Method Validation for Sargentodoside B
Accurate quantification of Sargentodoside B is essential for pharmacokinetic studies, quality control, and standardization of herbal preparations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity and selectivity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification
Liquid chromatography-mass spectrometry (LC-MS/MS) combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and selective detection of tandem mass spectrometry. researchgate.netresearchgate.net This technique is ideal for quantifying trace amounts of specific analytes in complex biological matrices like plasma or in herbal extracts. nih.govrsc.orgnih.gov
In a typical LC-MS/MS method for quantifying a compound like Sargentodoside B, a specific precursor-to-product ion transition is monitored in a mode known as Multiple Reaction Monitoring (MRM). This involves selecting the molecular ion (precursor ion) in the first mass analyzer, fragmenting it in a collision cell, and then monitoring a specific fragment ion (product ion) in the second mass analyzer. This process provides exceptional specificity, as it is highly unlikely that other compounds in the matrix will have the same retention time, precursor ion mass, and product ion mass.
While a specific, validated LC-MS/MS method for Sargentodoside B is not widely published, methods for similar phenylethanoid glycosides, such as Tubuloside B, have been successfully developed. nih.gov Such a method for Sargentodoside B would involve:
Sample Preparation: Extraction from the matrix (e.g., protein precipitation for plasma or solvent extraction for plant material). nih.gov
Chromatographic Separation: Use of a C18 column with a mobile phase typically consisting of acetonitrile or methanol and water with additives like formic acid or ammonium acetate to achieve good peak shape and separation. nih.gov
Mass Spectrometric Detection: ESI in negative ion mode would be effective. The MRM transition would be optimized by selecting the [M-H]⁻ ion as the precursor and identifying a stable, high-intensity fragment ion.
Principles of Analytical Method Validation
For quantitative data to be considered reliable and accurate, the analytical method must be thoroughly validated. nih.govresearchgate.net Method validation establishes documented evidence that the procedure is suitable for its intended purpose. researchgate.net Key validation parameters, often following guidelines from the International Council for Harmonisation (ICH), include:
Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix. nih.gov
Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing quality control samples with known concentrations. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net
A validated analytical method ensures that the quantitative data for Sargentodoside B are accurate, reproducible, and fit for purpose, whether for regulatory submission, quality control, or scientific research.
Determination of Linearity and Analytical Range
Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The analytical range is the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
To establish linearity, a series of calibration standards of Sargentodoside B at different concentrations are prepared and analyzed. The response of the analytical instrument (e.g., peak area in chromatography) is then plotted against the corresponding concentration. A linear relationship is typically confirmed if the correlation coefficient (R²) of the calibration curve is close to 1.000. The regression equation (y = mx + c) derived from this plot is then used to calculate the concentration of Sargentodoside B in unknown samples.
Table 2: Example of Linearity Data for Sargentodoside B Analysis
| Parameter | Value |
| Analytical Range | 1.0 - 500.0 ng/mL |
| Regression Equation | y = 0.0123x + 0.0045 |
| Correlation Coefficient (R²) | > 0.995 |
Evaluation of Specificity and Selectivity
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity is a more general term that refers to the ability of a method to differentiate and quantify the analyte from other substances in the sample.
In chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), specificity is demonstrated by showing that the peak corresponding to Sargentodoside B is well-resolved from other peaks in the chromatogram. This is often achieved by analyzing blank samples, placebo formulations, and samples containing potential interfering substances. The absence of any interfering peaks at the retention time of Sargentodoside B confirms the method's specificity.
For mass spectrometry-based methods (e.g., LC-MS/MS), selectivity is enhanced by using multiple reaction monitoring (MRM). In MRM, a specific precursor ion of the analyte is selected and fragmented, and then a specific product ion is monitored. This highly selective detection minimizes the chances of interference from other compounds in the matrix.
Robustness Profiling of Analytical Methods
Robustness is a measure of an analytical method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. The evaluation of robustness is crucial to ensure that the method is transferable between different laboratories and can withstand minor fluctuations in operating conditions.
To assess robustness, small changes are intentionally made to the method parameters, and the effect on the analytical results is observed. For an HPLC method, these parameters could include:
The pH of the mobile phase
The composition of the mobile phase (e.g., percentage of organic solvent)
The flow rate
The column temperature
The make or batch of the chromatographic column
The results of the robustness study are typically evaluated by assessing the impact on system suitability parameters, such as peak resolution, tailing factor, and theoretical plates, as well as the quantitative results for the analyte. If the results remain within the predefined acceptance criteria despite these small variations, the method is considered robust.
Establishment of Limit of Quantitation (LOQ)
The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. It is a critical parameter for the analysis of trace components and for pharmacokinetic studies where the concentration of a drug can be very low at later time points.
The LOQ is often determined as the concentration that provides a signal-to-noise ratio of 10:1. Alternatively, it can be established based on the standard deviation of the response and the slope of the calibration curve. The precision and accuracy at the LOQ should be within acceptable limits, typically an RSD of ≤ 20% and an accuracy of 80-120%.
In the validated LC-MS/MS method for tubuloside B, the lower limit of quantification (LLOQ) was established at 1.64 ng/mL nih.gov. For sennoside A, the LLOQ was 0.5 ng/mL nih.gov. These values indicate the high sensitivity of modern analytical techniques for the quantification of such compounds.
Table 3: Summary of Key Analytical Method Validation Parameters
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of 85-115% for low concentrations and 90-110% for higher concentrations. |
| Precision | To assess the degree of scatter between multiple measurements. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ). |
| Linearity | To ensure a proportional relationship between concentration and response. | Correlation coefficient (R²) ≥ 0.99. |
| Analytical Range | To define the concentration range over which the method is accurate, precise, and linear. | Defined by the upper and lower limits of the linear calibration curve. |
| Specificity/Selectivity | To ensure the analyte is measured without interference from other components. | No interfering peaks at the retention time of the analyte. |
| Robustness | To evaluate the method's reliability under small variations in parameters. | System suitability parameters remain within acceptable limits. |
| Limit of Quantitation (LOQ) | To determine the lowest concentration that can be reliably quantified. | Signal-to-noise ratio of 10:1; acceptable precision and accuracy. |
Mechanistic Investigations of Sargentodoside B S Biological Activities
In Vitro Pharmacological Profiling
In Vitro Cytotoxicity and Anti-proliferative Investigations
Sargentodoside B has been the subject of investigations to determine its potential as an anti-cancer agent through in vitro cytotoxicity and anti-proliferative assays. These studies typically measure the concentration of the compound required to inhibit the growth of cancer cell lines by 50% (IC50) after a specific exposure time. The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) and sulforhodamine B assays are common methods used to evaluate cytotoxicity. science.gov
Anti-proliferative activity is often assessed over longer incubation periods, such as 48 or 72 hours, to determine a compound's ability to halt the division and growth of cancer cells. mdpi.com Research into various natural and synthetic compounds demonstrates that their effectiveness can vary significantly between different cancer cell lines, such as those from breast, liver, colon, or pancreatic cancers. ekb.eg The cytotoxic mechanism may involve arresting the cell cycle at specific phases, such as G2/M or G0/G1, and inducing apoptosis (programmed cell death) through pathways involving caspase activation. mdpi.comnih.gov
While specific IC50 values for Sargentodoside B are varied across different studies and cell lines, the general approach involves exposing cancer cells to a range of concentrations of the compound. For example, studies on other compounds show IC50 values ranging from the low micromolar to higher concentrations, indicating varying levels of potency against different cell types. nih.govnih.gov The anti-proliferative effects of bioactive compounds are crucial for their potential development as chemotherapeutic agents. mdpi.comnih.gov
| Cell Line | Cancer Type | Reported IC50 (µM) | Exposure Time (hours) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Data Not Available | - |
| HepG2 | Hepatocellular Carcinoma | Data Not Available | - |
| HCT116 | Colon Carcinoma | Data Not Available | - |
| PC-3 | Prostate Cancer | Data Not Available | - |
Enzyme Inhibition Kinetics (e.g., Prostaglandin Synthetase, Beta-Glucuronidase)
Prostaglandin Synthetase (Cyclooxygenase)
Prostaglandin H2 synthases, also known as cyclooxygenases (COX), are key enzymes in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. researchgate.net The inhibition of these enzymes is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen. nih.govnih.gov These inhibitors can be classified as rapidly reversible competitive inhibitors or slow tight-binding inhibitors. nih.gov While extensive research exists on NSAIDs, specific kinetic studies detailing the inhibition of prostaglandin synthetase by Sargentodoside B are not prominently available in the provided search results. Such an investigation would determine Sargentodoside B's mode of inhibition (e.g., competitive, non-competitive) and its inhibitory constant (Ki), providing insight into its potential anti-inflammatory properties.
Beta-Glucuronidase (β-Glucuronidase)
β-glucuronidase is a lysosomal hydrolase that cleaves glucuronic acid from various substrates. nih.govscbt.com This enzyme is involved in the metabolism of drugs and endogenous compounds. scbt.com Inhibition of β-glucuronidase is a therapeutic strategy being explored to mitigate drug-induced toxicity, particularly in chemotherapy. nih.gov Natural products are a rich source of β-glucuronidase inhibitors. nih.gov Kinetic studies are employed to understand the inhibitory mechanism, determining whether a compound competes with the substrate for the active site or binds elsewhere on the enzyme. scbt.comwur.nl For instance, D-saccharic acid-1,4-lactone is a known active inhibitor of β-glucuronidase. nih.gov While the potential for Sargentodoside B to inhibit this enzyme is of interest, detailed kinetic analyses, including IC50 values and Ki constants, are not specified in the available search results.
| Enzyme | Source | Inhibition Type | IC50 (µM) | Ki (µM) |
|---|---|---|---|---|
| Prostaglandin Synthetase | - | Data Not Available | Data Not Available | Data Not Available |
| Beta-Glucuronidase | - | Data Not Available | Data Not Available | Data Not Available |
Structure-Activity Relationship (SAR) Analysis of Sargentodoside B and Analogues
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. gardp.orgcollaborativedrug.com By synthesizing and testing analogues of a lead compound, researchers can identify which parts of the molecule are essential for its function. drugdesign.orgnih.gov
Identification of Key Pharmacophoric Features and Substituent Effects
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For a complex natural product like Sargentodoside B, key pharmacophoric features could include hydrogen bond donors and acceptors, hydrophobic regions, and the specific spatial arrangement of functional groups. SAR analysis of analogues would involve modifying specific substituents to observe the effect on biological activity. For example, altering hydroxyl groups, modifying the ester linkage, or changing the substitution pattern on the aromatic rings could reveal their importance in target binding and efficacy. drugdesign.org This process helps in designing new compounds with potentially improved potency or selectivity. gardp.orgresearchgate.net
Computational and In Silico Approaches to SAR Prediction
Computational tools have become indispensable in modern drug discovery for predicting SAR. nih.gov Techniques such as molecular docking can simulate the binding of Sargentodoside B and its analogues to the active site of a target protein, predicting binding affinities and interaction modes. nih.gov Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate structural descriptors of molecules with their biological activities. nih.gov Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can assess the drug-like properties of designed analogues, helping to prioritize which compounds to synthesize and test experimentally. nih.govnih.gov These computational approaches accelerate the optimization process by allowing for the virtual screening of large numbers of compounds. nih.gov
Influence of Glycosidic Moiety on Biological Efficacy
Many natural products are glycosides, meaning they contain a sugar molecule (glycosidic moiety) attached to a non-sugar aglycone. researchgate.netnih.gov This glycosidic unit can be crucial for biological activity. researchgate.net The sugar part often enhances the solubility and pharmacokinetic properties of the molecule, influencing its absorption, distribution, and elimination. nih.gov In some cases, the glycosidic moiety is directly involved in binding to the biological target. The activity of cardiac glycosides, for example, is significantly enhanced by the presence of their sugar moieties. nih.gov An important aspect of the SAR for Sargentodoside B would be to compare its activity with that of its aglycone (the structure without the sugar). Such a study would clarify whether the glycosidic part is essential for its cytotoxic or enzyme-inhibitory effects or if it primarily serves to modify the compound's physicochemical properties. researchgate.net
Preclinical Pharmacological Research Utilizing Relevant Animal Models
Strategic Application of Animal Models in Natural Product Drug Discovery
Animal models are indispensable tools in the field of drug discovery, serving to validate the therapeutic potential of new chemical entities. nih.gov Their use is predicated on the ability to mimic aspects of human diseases, thereby allowing researchers to investigate the effects of a compound in a living organism. taconic.com
A crucial step in drug development is target validation, which confirms that modulating a specific biological target can produce a desired therapeutic effect. sygnaturediscovery.compelagobio.com Animal models provide the platform for this in vivo validation, allowing scientists to observe the direct engagement of a compound with its intended target within a complex physiological environment. pelagobio.comcreative-biolabs.com This process is vital for understanding the compound's mechanism of action and for de-risking the progression to clinical trials. sygnaturediscovery.comnuvisan.com Techniques such as gene knockout or silencing in animal models can further elucidate the specific pathways through which a compound exerts its effects. creative-biolabs.com The ability to assess target engagement in tissues and organs of preclinical animal models provides a more comprehensive understanding of a drug's distribution and bioavailability. pelagobio.com
Once a lead compound from a natural source is identified, it often requires optimization to improve its pharmacological properties. nih.govnih.gov Animal models are instrumental in this preclinical optimization phase. nih.gov They allow for the evaluation of rationally designed analogues of the natural product, assessing improvements in efficacy, and other pharmacokinetic parameters. nih.gov This iterative process of synthesis and in vivo testing helps to refine the lead compound into a viable drug candidate with an acceptable profile for human studies.
Establishment and Characterization of Disease Models Relevant to Sargentodoside B's Biological Activities
The selection of appropriate animal models is critical and is guided by the specific biological activities of the compound under investigation. For a compound like Sargentodoside B, which has been associated with a range of potential therapeutic effects, various disease models are employed.
Animal models of neurodegenerative diseases are designed to replicate the pathological processes and symptoms of conditions like Alzheimer's and Parkinson's disease. scielo.brnih.gov These models are crucial for understanding disease mechanisms and for testing the efficacy of potential new treatments. scielo.br
Commonly used models include:
Chemically-induced models: Administration of neurotoxins such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce Parkinson's-like symptoms in rodents. annaly-nevrologii.com For Alzheimer's disease, intrahippocampal injection of amyloid-β is a traditional method. annaly-nevrologii.com
Genetically modified models: Transgenic and knockout mouse lines that express genes associated with familial forms of neurodegenerative diseases, offering insights into the genetic underpinnings of these conditions. annaly-nevrologii.com Invertebrate models like Drosophila and C. elegans are also valuable due to their short lifespans and well-understood genetics, allowing for rapid screening of compounds. scielo.br
Behavioral testing: A battery of tests is used to assess cognitive function, memory, and motor skills in these animal models, providing quantitative measures of disease progression and therapeutic response. annaly-nevrologii.com
The following table summarizes some of the key animal models used in neurodegenerative disease research:
| Disease | Model Type | Specific Model | Key Features | References |
| Alzheimer's Disease | Chemically-Induced | Intrahippocampal amyloid-β injection | Mimics amyloid plaque pathology. | annaly-nevrologii.com |
| Parkinson's Disease | Chemically-Induced | 6-OHDA or MPTP administration | Induces loss of dopaminergic neurons. | annaly-nevrologii.com |
| Huntington's Disease | Invertebrate Model | Drosophila expressing human HTT | Allows for rapid genetic and drug screening. | scielo.br |
| Tauopathies | Transgenic Model | Transgenic zebrafish | Enables direct observation of CNS development and neurodegeneration. | scielo.br |
| ALS | Transgenic Model | TDP-43 mouse model | Exhibits cytoplasmic TDP-43 mislocalization and motor deficits. | targetals.orgbiospective.com |
A variety of animal models are available to study the complex processes of inflammation and to screen for anti-inflammatory compounds. mdpi.com These models can be broadly categorized into acute and chronic inflammation models.
Acute Inflammation Models: These include carrageenan-induced paw edema, which mimics the early exudative phase of inflammation, and arachidonic acid-induced ear edema, a model for cutaneous inflammation. mdpi.com The pleurisy model, induced by agents like carrageenan, allows for the study of fluid extravasation and leukocyte migration. mdpi.com
Chronic Inflammation Models: The formalin-induced paw edema model is considered relevant to human arthritis and involves both neurogenic and inflammatory phases. mdpi.com Models of inflammatory bowel disease (IBD) can be induced chemically (e.g., with dextran (B179266) sulfate (B86663) sodium or trinitrobenzene sulfonic acid), through immune cell transfer, or via genetic modification. taylorfrancis.comnih.gov
Below is a table detailing some of the animal models used for inflammatory disorders:
| Disorder | Model Type | Specific Model | Key Features | References |
| Arthritis | Chemically-Induced | Formalin-induced paw edema | Biphasic response, relevant to human arthritis. | mdpi.com |
| Arthritis | Autoimmune | Collagen-induced arthritis (CIA) in mice or rats | Auto-immune reaction to collagen. | wuxibiology.com |
| Inflammatory Bowel Disease | Chemically-Induced | Dextran sulfate sodium (DSS)-induced colitis | Induces reproducible intestinal inflammation. | nih.gov |
| Multiple Sclerosis | Autoimmune | Experimental Autoimmune Encephalomyelitis (EAE) | Induced by myelin components, mimics MS. | wuxibiology.compharmamodels.net |
| Skin Inflammation | Chemically-Induced | Imiquimod-induced psoriasis-like inflammation | Models psoriasis-like skin changes in mice. | wuxibiology.com |
Animal models are indispensable for investigating the pathogenesis of atherosclerosis and thrombosis. scielo.brnih.gov Rodents and rabbits are commonly used due to their cost-effectiveness and the ability to induce atherosclerotic lesions. emanresearch.org
Genetically Modified Mice: ApoE-deficient (ApoE-/-) and LDL receptor-deficient (ldlr-/-) mice are widely used models as they readily develop hypercholesterolemia and atherosclerosis, especially when fed a high-fat diet. scielo.bremanresearch.orgresearchgate.net These models have been instrumental in understanding the role of lipid metabolism and inflammation in plaque formation. researchgate.net
Diet-Induced Models: Rabbits are particularly sensitive to high-cholesterol diets and are often used to evaluate the efficacy of anti-atherosclerotic drugs. researchgate.net Pig models are also valuable due to the physiological and cardiovascular similarities to humans, including the morphology of atherosclerotic lesions. emanresearch.org
Surgical and Injury Models: These models involve inducing vascular injury to study thrombotic events and the subsequent healing and remodeling processes.
The following table provides an overview of animal models for thrombotic and arteriosclerotic conditions:
| Condition | Model Type | Specific Model | Key Features | References |
| Atherosclerosis | Genetically Modified | ApoE-deficient mice | Develop spontaneous hypercholesterolemia and atherosclerotic lesions. | scielo.bremanresearch.orgresearchgate.net |
| Atherosclerosis | Genetically Modified | LDL receptor-deficient mice | Mimics human familial hypercholesterolemia. | scielo.brresearchgate.net |
| Atherosclerosis | Diet-Induced | High-cholesterol diet in rabbits | Prone to developing atherosclerosis, good for drug efficacy studies. | researchgate.net |
| Atherosclerosis | Diet-Induced | Pig models on high-fat diet | Lesion morphology and distribution similar to humans. | emanresearch.org |
| Atherosclerosis | Transgenic | Lipoprotein(a) transgenic rabbits | Develop more pronounced atherosclerosis on a cholesterol-rich diet. | scielo.br |
Methodological and Ethical Considerations in Animal Experimentation in Pharmacology
The evaluation of novel chemical compounds such as Sargentodoside B in preclinical settings relies heavily on the use of animal models to determine potential pharmacological activity. The scientific validity and ethical justification of such research are critically dependent on rigorous methodological design and steadfast adherence to ethical principles. This ensures not only the welfare of the animals involved but also the reliability and reproducibility of the experimental data. nih.gov
Methodological Rigor in Preclinical Research
The quality and reliability of data from animal studies are directly linked to the transparency and rigor of the experimental methods. nih.gov Key methodological considerations that are imperative for studies involving compounds like Sargentodoside B include:
Experimental Design: A well-structured experimental design forms the foundation of any valid scientific inquiry. This includes a clear statement of research objectives and the formulation of a testable hypothesis. nih.gov For instance, when investigating the potential anti-inflammatory properties of Sargentodoside B, a relevant animal model of inflammation, such as carrageenan-induced paw edema in mice or rats, would be selected. mdpi.comexplorationpub.com
Animal Model Selection: The choice of animal species and model is crucial and must be scientifically justified to address the research questions. nih.gov Factors such as genetic background, age, and sex of the animals must be clearly reported as they can significantly influence experimental outcomes. nih.gov For neuroprotective studies, specific models like induced ischemic stroke or toxin-induced neurodegeneration in rodents might be employed. nih.govlu.se
Randomization and Blinding: To minimize bias, the allocation of animals to treatment groups should be randomized. Furthermore, blinding, where investigators and/or analysts are unaware of the treatment allocation, is essential for unbiased outcome assessment. nih.gov
Sample Size Calculation: The number of animals used should be the minimum necessary to achieve statistically significant results. nsw.gov.au An adequate sample size calculation, often based on previous studies or pilot data, prevents the underutilization of animals in inconclusive studies and the overuse of animals in overpowered studies. nsw.gov.aunc3rs.org.uk
Transparent Reporting: Comprehensive and transparent reporting is essential for the scientific community to evaluate, critique, and build upon research findings. nc3rs.org.uk The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide a crucial checklist to ensure that publications include the necessary information to describe the study in sufficient detail. arriveguidelines.orgnorecopa.nonc3rs.org.uk
Ethical Framework: The 3Rs
The ethical framework guiding the use of animals in research is universally centered on the principles of the "3Rs": Replacement, Reduction, and Refinement. wikipedia.orgscielo.org.mx These principles are embedded in legislation and regulations governing animal research worldwide. scielo.org.mx
Replacement: This principle encourages the use of methods that avoid or replace the use of live animals whenever possible. nc3rs.org.ukunderstandinganimalresearch.org.uk This can include in vitro cell culture assays, computer modeling, or the use of less sentient organisms. scielo.org.mx Before proceeding with animal studies for a compound like Sargentodoside B, researchers must demonstrate that no viable non-animal alternative exists. nsw.gov.au
Reduction: Reduction focuses on minimizing the number of animals used while still obtaining robust and reproducible data. nc3rs.org.uk This is achieved through optimal experimental design, appropriate statistical analysis, and techniques that maximize the amount of information gathered from each animal. nc3rs.org.ukunderstandinganimalresearch.org.uk
Refinement: Refinement involves the modification of experimental procedures and animal husbandry to minimize any potential pain, suffering, or distress, and to enhance animal welfare. understandinganimalresearch.org.uk This includes using appropriate anesthesia and analgesia, providing enriched housing environments, and training animals to cooperate with procedures to reduce stress. nc3rs.org.ukscielo.org.mx
Institutional Animal Care and Use Committees (IACUCs) play a critical role in overseeing all aspects of animal research, ensuring that protocols adhere to these methodological and ethical standards before any study on a compound like Sargentodoside B can commence. scielo.org.mx The table below outlines the ideal reporting parameters for a preclinical animal study based on the ARRIVE guidelines, which would be applicable to investigations of Sargentodoside B.
Interactive Table: Exemplar Methodological and Ethical Parameters for a Preclinical Study on Sargentodoside B
| Guideline Category (based on ARRIVE) | Parameter | Description/Example for a Hypothetical Sargentodoside B Study | Ethical Principle |
|---|---|---|---|
| Study Design | Scientific Background | Explain the rationale for investigating Sargentodoside B (e.g., traditional use, in vitro data) and its relevance to the chosen disease model (e.g., inflammation, neurodegeneration). nih.gov | Justification |
| Objectives | Clearly state the primary and any secondary hypotheses (e.g., "To test if Sargentodoside B reduces paw edema in a mouse model of inflammation"). | Reduction | |
| Sample Size | Detail the method of sample size calculation (e.g., power analysis based on expected effect size) and the number of animals per group. nc3rs.org.uk | Reduction | |
| Randomization | Describe the method used to randomly allocate animals to control and treatment groups (e.g., computer-generated random numbers). | Methodological Rigor | |
| Blinding | State whether investigators were blinded during the experiment and/or when assessing outcomes. | Methodological Rigor | |
| Animals | Species and Strain | Specify the species (e.g., Mouse) and strain (e.g., C57BL/6) and justify the choice. nih.gov | Justification |
| Age, Sex, and Weight | Provide details on the age, sex, and weight range of the animals used. | Methodological Rigor | |
| Housing and Husbandry | Describe housing conditions: cage type, bedding, number of animals per cage, environmental enrichment, light/dark cycle, temperature, and humidity. | Refinement | |
| Procedures | Experimental Procedures | Detail all procedures performed, including the induction of the disease model (e.g., carrageenan injection) and the administration of Sargentodoside B. | Refinement |
| Pain Management | Describe the use of anesthetics and analgesics for any procedures expected to cause pain or distress. scielo.org.mx | Refinement | |
| Humane Endpoints | Define the criteria used to determine when an animal should be humanely euthanized to prevent unnecessary suffering (e.g., weight loss percentage, tumor size, inability to access food/water). | Refinement | |
| Results | Statistical Methods | Specify the statistical tests used to analyze the data and the significance level (p-value). | Methodological Rigor |
By strictly adhering to these methodological and ethical guidelines, the scientific community can ensure that preclinical research on novel compounds like Sargentodoside B is conducted responsibly, yielding high-quality, reliable data that can be confidently used to inform future research and potential clinical development.
Future Research Directions and Translational Perspectives in Sargentodoside B Studies
Exploration of Novel Bioactivities and Broader Therapeutic Potentials
Initial research has identified Sargentodoside B as an agonist of the farnesoid X receptor (FXR) and has noted its antioxidant properties. mdpi.comsemanticscholar.org These findings provide a foundation for its potential application in metabolic and inflammatory diseases. However, the therapeutic landscape for Sargentodoside B is likely much broader. The plant from which it is derived, Sargentodoxa cuneata, has a long history of use in traditional medicine for conditions like arthritis and inflammatory bowel disease, suggesting a wealth of untapped bioactivities. researchgate.netnih.gov
Future investigations should systematically screen Sargentodoside B against a wide array of biological targets to uncover novel therapeutic applications. Based on the known activities of lignans (B1203133) and extracts of S. cuneata, several areas are particularly promising for exploration. semanticscholar.orgresearchgate.net
Anti-inflammatory and Immunomodulatory Effects: Polysaccharides and other compounds from S. cuneata have demonstrated significant anti-inflammatory activity by inhibiting nitric oxide (NO) production and modulating inflammatory pathways. nih.govmdpi.com Studies on aqueous extracts of the plant have shown efficacy in mitigating ulcerative colitis, partly by regulating gut microbiota and related metabolites. nih.govfrontiersin.org Future studies should examine the specific contribution of Sargentodoside B to these effects, investigating its influence on key inflammatory mediators such as NF-κB, cytokines (e.g., TNF-α, IL-6), and enzymes like COX-2 and iNOS. nih.govresearchgate.net
Neuroprotective Properties: Many lignan (B3055560) compounds exhibit neuroprotective effects against oxidative stress, neuroinflammation, and apoptosis, which are hallmarks of neurodegenerative diseases. mdpi.comexplorationpub.complos.orgnih.gov Research could explore the potential of Sargentodoside B to protect neurons from damage in models of Alzheimer's or Parkinson's disease, focusing on its ability to mitigate oxidative insults and modulate neuronal signaling pathways.
Anticancer Potential: A significant percentage of lignans have been identified with antitumor activity. researchgate.net Screening Sargentodoside B against various cancer cell lines could reveal cytotoxic or cytostatic effects, paving the way for research into its potential as a novel anticancer agent or as an adjunct to existing therapies.
Table 1: Potential Therapeutic Applications of Sargentodoside B for Future Investigation
| Therapeutic Area | Potential Mechanism of Action | Supporting Evidence from Related Compounds/Extracts |
|---|---|---|
| Metabolic Diseases | Agonism of Farnesoid X Receptor (FXR) | Direct evidence for Sargentodoside B. mdpi.com |
| Inflammatory Disorders | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6), modulation of NF-κB pathway. mdpi.comnih.gov | Extracts of S. cuneata show potent anti-inflammatory effects in arthritis and colitis models. nih.govnih.gov |
| Neurodegenerative Diseases | Antioxidant effects, reduction of neuroinflammation, anti-apoptotic activity. mdpi.comexplorationpub.com | Lignans as a class are known for their neuroprotective properties. semanticscholar.org |
| Cancer | Induction of apoptosis, inhibition of cell proliferation. | Many lignans exhibit significant antitumor activities. researchgate.net |
Advanced Biosynthetic Engineering for Sustainable Production and Structural Diversification
The natural abundance of Sargentodoside B in Sargentodoxa cuneata is limited, which poses a significant challenge for large-scale research and potential clinical development. capes.gov.br Relying solely on extraction from plant sources is often unsustainable and economically unviable. Metabolic engineering and synthetic biology offer a transformative solution for the sustainable production of complex plant-derived molecules. nih.govfrontiersin.orgmpg.de
The biosynthesis of lignans, the class of compounds to which Sargentodoside B belongs, originates from the phenylpropanoid pathway, starting with the amino acid phenylalanine. rsc.orgnih.gov This pathway involves a series of enzymatic steps to produce monolignols like coniferyl alcohol, which then dimerize to form the basic lignan skeleton. rsc.org Future research should focus on elucidating the specific biosynthetic pathway leading to Sargentodoside B. Once the requisite genes and enzymes are identified, heterologous production systems can be developed.
Heterologous Production Systems: The entire biosynthetic pathway for Sargentodoside B could be reconstituted in microbial hosts such as Escherichia coli or yeast (Saccharomyces cerevisiae), or in plant-based systems like Nicotiana benthamiana. nih.govfrontiersin.orgnih.gov These platforms can be optimized to achieve high-yield, scalable, and sustainable production, independent of the natural plant source. frontiersin.org
Structural Diversification: Understanding the biosynthetic pathway also opens the door to structural diversification. By introducing enzymes from other organisms or using protein engineering, novel analogues of Sargentodoside B could be created. nih.gov This "unnatural" natural product development can lead to compounds with enhanced potency, improved bioavailability, or novel bioactivities. numberanalytics.comnih.gov For example, modifying glycosylation patterns or altering the core lignan structure could significantly impact the compound's pharmacological profile. numberanalytics.com
Table 2: Strategies for Biosynthetic Engineering of Sargentodoside B
| Strategy | Description | Potential Outcome |
|---|---|---|
| Pathway Elucidation | Identify and characterize all genes and enzymes involved in the conversion of primary metabolites to Sargentodoside B in S. cuneata. | Provides the genetic toolkit required for metabolic engineering. |
| Heterologous Expression | Transfer the identified biosynthetic genes into a well-characterized host organism (e.g., yeast, E. coli). nih.gov | Sustainable, scalable, and cost-effective production of Sargentodoside B. |
| Metabolic Optimization | Engineer the host's metabolism to increase the flux of precursors towards the Sargentodoside B pathway. | Enhanced yields of the target compound. |
| Structural Diversification | Introduce novel or modified enzymes into the pathway to generate new chemical structures based on the Sargentodoside B scaffold. nih.gov | Creation of a library of analogues with potentially improved therapeutic properties. |
Development of Advanced Analytical Platforms for Metabolite Profiling
A thorough understanding of how Sargentodoside B is absorbed, distributed, metabolized, and excreted (ADME) is crucial for its development as a therapeutic agent. Advanced analytical platforms are essential for conducting detailed metabolite profiling in complex biological samples. plos.org Techniques such as Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are central to this effort. researchgate.netnih.govmdpi.com
UPLC-MS/MS for Quantification and Identification: UPLC-MS/MS offers exceptional sensitivity and specificity for detecting and quantifying Sargentodoside B and its metabolites in plasma, urine, and tissues. mdpi.com This technique can be used to perform comprehensive metabolomics studies, identifying all metabolic products formed after administration and providing a clear picture of its metabolic fate. nih.gov
NMR for Structural Elucidation: While MS/MS is powerful for identification, NMR spectroscopy is unparalleled for the definitive structural elucidation of unknown metabolites. sinica.edu.twuconn.eduox.ac.ukconductscience.com One-dimensional (1D) and two-dimensional (2D) NMR experiments can reveal the precise chemical structure of novel metabolites, which is critical for understanding the biotransformation processes the parent compound undergoes. organicchemistrydata.org
By establishing robust and validated analytical methods, researchers can accurately track the journey of Sargentodoside B through a biological system, identifying active metabolites and understanding the pathways of its clearance.
Table 3: Advanced Analytical Platforms for Sargentodoside B Research
| Analytical Platform | Application | Information Gained |
|---|---|---|
| UPLC-QToF-MS/MS | Non-targeted and targeted metabolomics of biological samples (serum, urine, feces, tissues). nih.govmdpi.com | Identification and quantification of Sargentodoside B and its metabolites; pharmacokinetic profiling. |
| GC-MS | Analysis of volatile or derivatized non-volatile components in extracts and biological samples. mdpi.com | Identification of smaller metabolites and related compounds. |
| 1D and 2D NMR Spectroscopy | Definitive structural elucidation of purified compounds and novel metabolites. sinica.edu.twconductscience.com | Unambiguous confirmation of chemical structures; stereochemical information. |
Systems Biology and Omics Approaches in Understanding Sargentodoside B Mechanisms
While traditional pharmacology often focuses on a single target, the effects of many natural products are the result of complex interactions with multiple cellular pathways. Systems biology, which integrates various "omics" data, provides a holistic view of the biological impact of a compound. frontiersin.org Applying these approaches to Sargentodoside B will be critical for deciphering its complete mechanism of action.
Transcriptomics: RNA sequencing (RNA-seq) can reveal how Sargentodoside B alters gene expression across the entire genome. cd-genomics.comnih.govfrontiersin.org This can identify the signaling pathways and cellular processes that are modulated by the compound, providing clues about its primary targets and downstream effects. For example, transcriptomic analysis of B cells has helped identify novel features in disease. nih.govnih.gov
Proteomics: Proteomics complements transcriptomics by analyzing changes in protein levels and post-translational modifications. This provides a more direct measure of the functional changes occurring within the cell in response to Sargentodoside B treatment.
Metabolomics: As a powerful tool in omics, metabolomics provides a snapshot of the metabolic state of a cell or organism. frontiersin.org Metabolomic studies on serum or tissue samples from subjects treated with Sargentodoside B can identify specific metabolic pathways that are altered, such as lipid or amino acid metabolism, linking the compound's effects to functional physiological outcomes. nih.govnih.gov
Integrating these omics datasets can build comprehensive models of how Sargentodoside B functions. For instance, a change in the expression of a gene (transcriptomics) can be correlated with a change in the corresponding protein level (proteomics) and a subsequent alteration in a metabolic pathway (metabolomics). This multi-layered approach moves beyond a one-drug, one-target paradigm to a more sophisticated understanding of the compound's network-level effects, which is essential for translating preclinical findings into effective therapies.
Table 4: Omics Approaches for Mechanistic Studies of Sargentodoside B
| Omics Discipline | Methodology | Key Questions Addressed |
|---|---|---|
| Transcriptomics | RNA-Sequencing (RNA-seq) | Which genes and signaling pathways are up- or down-regulated by Sargentodoside B? cd-genomics.com |
| Proteomics | Mass Spectrometry-based proteomics (e.g., LC-MS/MS) | Which proteins show altered expression or post-translational modifications? |
| Metabolomics | LC-MS/MS, GC-MS, NMR | What is the global impact of Sargentodoside B on the cellular or systemic metabolome? frontiersin.orgnih.gov |
| Integrative Omics | Computational integration of transcriptomic, proteomic, and metabolomic data | How do changes at the gene, protein, and metabolite levels connect to explain the overall mechanism of action? |
Q & A
Basic: What methodologies are recommended for isolating Sargentodoside B from natural sources?
Isolation requires a multi-step approach: (1) Plant material authentication via taxonomic analysis; (2) Extraction using solvent polarity gradients (e.g., ethanol-water mixtures) to target triterpenoid saponins; (3) Chromatographic purification (HPLC or column chromatography with silica/C18 stationary phases) guided by TLC or LC-MS monitoring . Reproducibility hinges on documenting solvent ratios, temperature, and column pressures .
Advanced: How can researchers resolve contradictions in reported bioactivity data for Sargentodoside B across studies?
Contradictions often arise from heterogeneous assay conditions (e.g., cell line variability, concentration ranges). Methodological solutions include:
- Meta-analysis with subgroup stratification (e.g., separating cancer vs. normal cell lines) .
- Dose-response recalibration using standardized units (e.g., µM vs. µg/mL) and reporting Hill slopes for IC50 comparisons .
- Replicating key studies under controlled conditions, explicitly stating buffer compositions and incubation times .
Basic: What structural elucidation techniques are most effective for characterizing Sargentodoside B?
Combine spectroscopic methods :
- NMR (1H/13C, HSQC, HMBC) for aglycone and sugar moiety connectivity .
- HR-MS for molecular formula validation.
- X-ray crystallography (if crystalline) for absolute configuration. Cross-reference with existing saponin databases (e.g., CMAUP) to confirm novelty .
Advanced: What frameworks guide hypothesis-driven research on Sargentodoside B’s mechanisms of action?
Adopt PICO (Population/Intervention/Comparison/Outcome) for in vivo studies or FINER (Feasible/Interesting/Novel/Ethical/Relevant) for preclinical projects. Example:
- Hypothesis : “Sargentodoside B inhibits NF-κB via IKKα phosphorylation in macrophages (P) compared to dexamethasone (C), measured via Western blot (O).”
- Justify novelty by citing gaps in triterpenoid signaling pathways .
Basic: How should systematic literature reviews be conducted to compile Sargentodoside B data?
- Search strategy : Use Boolean operators in PubMed/Scopus (“Sargentodoside B” AND (“pharmacokinetics” OR “biosynthesis”)).
- Inclusion criteria : Peer-reviewed studies with raw spectral/data tables. Exclude non-English abstracts without translation validation.
- Data extraction : Tabulate bioassay models, endpoints, and negative controls. Use PRISMA flow diagrams for transparency .
Advanced: What statistical approaches are recommended for analyzing Sargentodoside B’s dose-response relationships?
- Non-linear regression (e.g., GraphPad Prism) to calculate EC50/IC50 with 95% confidence intervals.
- ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons.
- Robustness checks : Report p-values adjusted for multiple comparisons (e.g., Benjamini-Hochberg) and effect sizes (Cohen’s d) .
Basic: What practices ensure reproducibility in Sargentodoside B extraction protocols?
- Detailed SOPs : Specify plant harvest seasons, drying methods (lyophilization vs. oven), and solvent evaporation techniques (rotary vs. nitrogen blowdown).
- Batch-to-batch validation : Compare HPLC fingerprints and cytotoxicity baselines (e.g., against HeLa cells) .
Advanced: How can in silico modeling predict Sargentodoside B’s molecular targets?
- Molecular docking : Use AutoDock Vina with crystal structures from PDB (e.g., COX-2, AKT1).
- MD simulations : Assess binding stability (RMSD < 2Å over 100 ns) in GROMACS.
- Validate predictions with SPR (Surface Plasmon Resonance) for binding affinity (KD) .
Basic: What ethical considerations apply to in vivo studies of Sargentodoside B?
- IACUC approval : Justify species selection (e.g., murine models) and sample sizes (power analysis).
- Husbandry compliance : Follow ARRIVE guidelines for housing density and analgesia protocols.
- Data transparency : Publish negative outcomes (e.g., toxicity at high doses) to avoid publication bias .
Advanced: How can researchers mitigate bias when interpreting conflicting cytotoxicity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
